

Application Notes and Protocols for 4-(aminomethyl)-N,N-dimethyloxan-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(aminomethyl)-N,N-dimethyloxan-4-amine

Cat. No.: B060458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(aminomethyl)-N,N-dimethyloxan-4-amine is a saturated heterocyclic compound containing a tertiary amine and a primary amine, making it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery.^[1] Its structural features, including the oxane ring and the geminal diamine-like substitution pattern, offer unique conformational properties that can be exploited in the design of novel therapeutic agents. These application notes provide detailed protocols for the use of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** as a scaffold in common synthetic transformations, namely amide bond formation and reductive amination, to generate diverse libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1]
Molecular Weight	158.24 g/mol	
CAS Number	176445-80-0	
IUPAC Name	4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine	
Appearance	Predicted: Liquid or low-melting solid	
Boiling Point	Predicted: ~200-250 °C at 760 mmHg	
Solubility	Soluble in common organic solvents (e.g., DCM, DMF, alcohols) and aqueous acidic solutions.	

Experimental Protocols

The following protocols describe standard procedures for the derivatization of the primary amine group of **4-(aminomethyl)-N,N-dimethyloxan-4-amine**.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol details the formation of an amide bond between the primary amine of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** and a carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr) as coupling agents.

Materials:

- **4-(aminomethyl)-N,N-dimethyloxan-4-amine**
- Carboxylic acid of interest (R-COOH)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HOBr (1.2 equivalents) and EDC (1.2 equivalents).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add **4-(aminomethyl)-N,N-dimethyloxan-4-amine** (1.0 equivalent) to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).
- Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 (2x) and brine (1x).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Hypothetical Quantitative Data for Amide Coupling:

Carboxylic Acid (R-COOH)	Product	Yield (%)	Purity (%)
Benzoic Acid	N-((4-(dimethylamino)oxan-4-yl)methyl)benzamide	85	>98
Acetic Acid	N-((4-(dimethylamino)oxan-4-yl)methyl)acetamide	92	>99
Phenylacetic Acid	N-((4-(dimethylamino)oxan-4-yl)methyl)-2-phenylacetamide	88	>97

Protocol 2: Reductive Amination

This protocol describes the formation of a secondary amine by reacting the primary amine of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** with an aldehyde or ketone, followed by reduction with sodium triacetoxyborohydride.

Materials:

- 4-(aminomethyl)-N,N-dimethyloxan-4-amine**
- Aldehyde or ketone of interest (R-CHO or R-CO-R')
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (catalytic amount)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the layers and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Hypothetical Quantitative Data for Reductive Amination:

Aldehyde/Ketone	Product	Yield (%)	Purity (%)
Benzaldehyde	N-benzyl-1-(4-(dimethylamino)oxan-4-yl)methanamine	78	>98
Acetone	N-isopropyl-1-(4-(dimethylamino)oxan-4-yl)methanamine	85	>99
Cyclohexanone	N-cyclohexyl-1-(4-(dimethylamino)oxan-4-yl)methanamine	75	>96

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Amide Coupling Reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for Reductive Amination Reaction.

Safety Precautions

Standard laboratory safety precautions should be followed when handling **4-(aminomethyl)-N,N-dimethyloxan-4-amine** and the reagents mentioned in these protocols. This includes

wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of each chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(aminomethyl)-N,N-dimethyloxan-4-amine | C8H18N2O | CID 10820849 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-(aminomethyl)-N,N-dimethyloxan-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060458#experimental-protocol-for-using-4-aminomethyl-n-n-dimethyloxan-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com